3-Iodophenanthrene
Overview
Description
3-Iodophenanthrene is a chemical compound with the molecular formula C14H9I . It has an average mass of 304.126 Da and a monoisotopic mass of 303.974884 Da .
Molecular Structure Analysis
The molecular structure of 3-Iodophenanthrene consists of a phenanthrene core with an iodine atom attached at the 3-position . It has no hydrogen bond acceptors or donors, and no freely rotating bonds .Physical And Chemical Properties Analysis
3-Iodophenanthrene has a density of 1.7±0.1 g/cm3, a boiling point of 411.0±14.0 °C at 760 mmHg, and a flash point of 186.6±9.1 °C . It has a molar refractivity of 74.8±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 179.7±3.0 cm3 . It also has an ACD/LogP of 5.71 .Scientific Research Applications
Synthesis of Nonporous Adaptive Crystals
3-Iodophenanthrene: is utilized in the synthesis of nonporous adaptive crystals like Phenanthrene 2arene . These crystals exhibit remarkable adsorption capacities for certain molecules, such as benzene, due to their nanometer-sized cavities. This property is particularly useful in the separation of benzene from cyclohexane, showcasing the potential of 3-Iodophenanthrene in creating materials that can selectively adsorb and separate chemical compounds .
Organic Synthesis Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its iodine atom can be readily substituted with other functional groups, making it a versatile building block for constructing more complex organic molecules. This is essential in the development of pharmaceuticals, agrochemicals, and advanced materials .
Supramolecular Chemistry
In supramolecular chemistry, 3-Iodophenanthrene can be used to create complex molecular tessellations on surfaces. These tessellations are crucial for understanding molecular self-assembly processes and can lead to the development of new materials with unique electronic, optical, or mechanical properties .
Mechanism of Action
Target of Action
3-Iodophenanthrene is a phenanthrene derivative that has been identified as an allosteric modulator of NMDA receptors . The N-methyl-D-aspartate (NMDA) receptor family regulates various central nervous system functions, such as synaptic plasticity . Hypo- or hyperactivation of nmda receptors is critically involved in many neurological and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the NMDA receptors, in an allosteric manner . This means it binds to a site on the receptor that is distinct from the active site, leading to changes in the receptor’s activity.
Biochemical Pathways
It is known that nmda receptors, the targets of 3-iodophenanthrene, play a crucial role in various central nervous system functions and are involved in many neurological and psychiatric conditions .
Result of Action
It is known that the compound can modulate the activity of nmda receptors, which could potentially influence various central nervous system functions .
properties
IUPAC Name |
3-iodophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMQCABZWOORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532017 | |
Record name | 3-Iodophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodophenanthrene | |
CAS RN |
33240-31-2 | |
Record name | 3-Iodophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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